molecular formula C22H30O2 B10843218 4-(1,1-Dimethyl-heptyl)-2''-methoxy-biphenyl-2-ol

4-(1,1-Dimethyl-heptyl)-2''-methoxy-biphenyl-2-ol

Cat. No.: B10843218
M. Wt: 326.5 g/mol
InChI Key: WXRCAYBWSXUGLS-UHFFFAOYSA-N
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Description

4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol is a synthetic compound known for its significant biological activity. It is a derivative of resorcinol and has been studied for its potential therapeutic applications, particularly in the field of cannabinoid research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol typically involves the alkylation of resorcinol derivatives. One common method includes the reaction of 2,6-dimethoxyphenol with 1,1-dimethylheptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in modulating cannabinoid receptors.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB2 receptor. It acts as an agonist, modulating the receptor’s activity and influencing various signaling pathways. This interaction leads to anti-inflammatory and neuroprotective effects, making it a potential candidate for treating conditions like neuroinflammation and pain .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol is unique due to its selective activity on the CB2 receptor, which is associated with anti-inflammatory and neuroprotective effects without the psychoactive properties of THC. This makes it a promising candidate for therapeutic applications where modulation of the immune response is desired without central nervous system side effects .

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(2-methyloctan-2-yl)phenol

InChI

InChI=1S/C22H30O2/c1-5-6-7-10-15-22(2,3)17-13-14-18(20(23)16-17)19-11-8-9-12-21(19)24-4/h8-9,11-14,16,23H,5-7,10,15H2,1-4H3

InChI Key

WXRCAYBWSXUGLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2OC)O

Origin of Product

United States

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